1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine
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Overview
Description
1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine is a complex organic compound that features a combination of functional groups, including a methoxyphenyl sulfonyl group, a piperazine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl sulfonyl group. The final step involves the formation of the isoxazole ring.
Preparation of Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Methoxyphenyl Sulfonyl Group: This step involves the reaction of the piperazine derivative with a methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of Isoxazole Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: It can be used as a tool compound to study various biological processes.
Industry: It has applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole ring can modulate enzyme activity. The methoxyphenyl sulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(4-Bromophenyl)piperazin-1-yl)methyl)-5-methylisoxazole
- 4-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole
Uniqueness
1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine is unique due to the presence of the methoxyphenyl sulfonyl group, which can enhance its biological activity and solubility compared to other similar compounds .
Properties
IUPAC Name |
4-[[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-13-14(11-17-23-13)12-18-6-8-19(9-7-18)24(20,21)16-5-3-4-15(10-16)22-2/h3-5,10-11H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSOBNXYIRRTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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